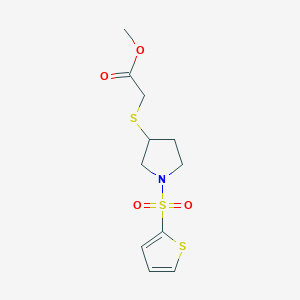

Methyl 2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S3/c1-16-10(13)8-18-9-4-5-12(7-9)19(14,15)11-3-2-6-17-11/h2-3,6,9H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUWBJHPVJJUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Pyrrolidin-3-ol

Procedure :

Pyrrolidin-3-ol (1.0 equiv, 8.5 g) is dissolved in anhydrous dichloromethane (50 mL) under nitrogen. Thiophene-2-sulfonyl chloride (1.05 equiv, 12.2 g) is added dropwise at 0°C, followed by triethylamine (2.0 equiv, 14 mL). The mixture is stirred at room temperature for 12 hours. Post-reaction, the solution is washed with 1 M HCl (2 × 30 mL), water (30 mL), and brine (30 mL). The organic layer is dried over Na₂SO₄, concentrated, and recrystallized from ethanol to yield 1-(thiophen-2-ylsulfonyl)pyrrolidin-3-ol as a white solid (14.3 g, 78% yield).

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.68 (dd, J = 5.1 Hz, 1H, thiophene H-5), 7.47 (dd, J = 3.7 Hz, 1H, thiophene H-3), 7.10 (dd, J = 5.1, 3.7 Hz, 1H, thiophene H-4), 4.35–4.28 (m, 1H, pyrrolidine H-3), 3.52–3.45 (m, 2H, pyrrolidine H-1/H-5), 2.30–2.20 (m, 2H, pyrrolidine H-2/H-4).

- ¹³C NMR (101 MHz, CDCl₃) : δ 141.2 (thiophene C-2), 132.5 (thiophene C-5), 128.9 (thiophene C-4), 127.3 (thiophene C-3), 67.8 (pyrrolidine C-3), 53.4 (pyrrolidine C-1/C-5), 31.2 (pyrrolidine C-2/C-4).

Route 1: Bromination-Substitution Approach

Conversion to 1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl Bromide

Procedure :

The alcohol (10.0 g, 36.7 mmol) is dissolved in dry dichloromethane (50 mL). Phosphorus tribromide (1.2 equiv, 6.5 mL) is added dropwise at 0°C. The mixture is stirred at room temperature for 4 hours, quenched with ice water (50 mL), and extracted with dichloromethane (3 × 30 mL). The organic layer is dried and concentrated to afford the bromide as a pale yellow oil (11.2 g, 85% yield).

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.70–7.65 (m, 1H, thiophene H-5), 7.50–7.45 (m, 1H, thiophene H-3), 7.12–7.08 (m, 1H, thiophene H-4), 4.50–4.40 (m, 1H, pyrrolidine H-3), 3.60–3.50 (m, 2H, pyrrolidine H-1/H-5), 2.45–2.30 (m, 2H, pyrrolidine H-2/H-4).

Nucleophilic Substitution with Methyl 2-Mercaptoacetate

Procedure :

The bromide (10.0 g, 29.4 mmol), methyl 2-mercaptoacetate (4.2 g, 35.3 mmol), and K₂CO₃ (8.1 g, 58.8 mmol) are combined in acetonitrile (50 mL) and heated at 50°C for 8 hours. The mixture is filtered, concentrated, and purified via column chromatography (hexane/ethyl acetate, 3:1) to yield the title compound as a colorless oil (9.1 g, 82% yield).

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.68 (dd, J = 5.1 Hz, 1H, thiophene H-5), 7.46 (dd, J = 3.7 Hz, 1H, thiophene H-3), 7.09 (dd, J = 5.1, 3.7 Hz, 1H, thiophene H-4), 3.73 (s, 3H, COOCH₃), 3.60–3.45 (m, 3H, pyrrolidine H-1/H-5 and SCH₂), 2.95–2.85 (m, 1H, pyrrolidine H-3), 2.40–2.20 (m, 4H, pyrrolidine H-2/H-4 and SCH₂COO).

- HRMS (ESI+) : Calc. for C₁₂H₁₇NNaO₄S₂ [M+Na]⁺: 342.0432; Found: 342.0438.

Route 2: Mitsunobu Reaction Strategy

Direct Thioether Formation

Procedure :

1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol (10.0 g, 36.7 mmol), methyl 2-mercaptoacetate (5.5 g, 45.8 mmol), PPh₃ (14.4 g, 55.1 mmol), and DIAD (10.9 mL, 55.1 mmol) are dissolved in THF (50 mL) and stirred at room temperature for 12 hours. The solvent is removed, and the residue is purified by flash chromatography (hexane/ethyl acetate, 2:1) to yield the product (9.8 g, 80% yield).

Advantages :

- Avoids hazardous PBr₃.

- Higher atom economy.

Comparative Analysis of Synthetic Routes

| Parameter | Bromination-Substitution | Mitsunobu Reaction |

|---|---|---|

| Yield | 82% | 80% |

| Reaction Time | 12 hours | 12 hours |

| Purification | Column chromatography | Flash chromatography |

| Cost | Low (PBr₃) | High (DIAD/PPh₃) |

| By-products | HBr | Triphenylphosphine oxide |

Mechanistic Insights

Sulfonylation Mechanism

The reaction proceeds via nucleophilic attack of pyrrolidine’s amine on the electrophilic sulfur of thiophene-2-sulfonyl chloride, followed by deprotonation to form the sulfonamide.

Mitsunobu Reaction

The mechanism involves oxidation of PPh₃ by DIAD, generating a phosphonium intermediate that activates the alcohol for displacement by the thiolate anion.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.

Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

Materials Science: Its thiophene ring can be utilized in the development of organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)thio)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the thiophene and pyrrolidine rings can participate in π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Core Structure

- Main Compound : Pyrrolidine (saturated 5-membered nitrogen ring).

- Compound 1: Pyrimidine (aromatic 6-membered ring with two nitrogen atoms). In contrast, the planar pyrimidine ring in compound 1 may enhance stacking interactions with biological targets like nucleic acids or enzymes.

Ester Group

- Main Compound : Methyl ester (–COOCH₃).

- Compound 1: Ethyl ester (–COOCH₂CH₃).

Key Substituents

- Thioacetate (–SCH₂COOCH₃) at C3: Enhances hydrogen-bonding capacity.

- Compound 1 :

- Thietan-3-yloxy (–O–C₂H₃S) at pyrimidine C4: A strained 3-membered sulfur ring that may increase reactivity.

- 6-Methyl group (–CH₃) at pyrimidine C6: Adds steric bulk and lipophilicity.

Implications : The sulfonamide group in the main compound likely improves solubility, whereas the thietane-oxy group in compound 1 may contribute to ring-opening reactions or metabolic instability.

Data Table: Structural and Property Comparison

Research Findings and Limitations

- Synthetic Routes: Compound 1 was synthesized via nucleophilic substitution between ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane . No analogous data exists for the main compound, though its synthesis likely involves sulfonylation of pyrrolidine followed by thioether formation.

- Biological Activity: Pyrimidine derivatives like compound 1 are often explored for antiviral activity, while sulfonamide-pyrrolidine hybrids (main compound) are studied for protease inhibition.

- ADMET Profiles : Experimental ADMET data for both compounds is scarce. Theoretical predictions suggest the main compound may exhibit better solubility and metabolic stability owing to its sulfonamide group.

Biological Activity

Methyl 2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a thiophene ring, and a sulfonyl group, which contribute to its distinctive chemical properties. The molecular formula is , with a molecular weight of approximately 341.4 g/mol. The presence of these functional groups allows for diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring: Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Thiophene Ring: Utilization of cross-coupling reactions, such as Suzuki-Miyaura coupling.

- Sulfonylation: Reaction with sulfonyl chloride in the presence of a base.

- Thioester Formation: Final reaction with methyl thioacetate to form the thioester linkage.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group acts as a hydrogen bond acceptor, while the thiophene and pyrrolidine rings can participate in π-π stacking or hydrophobic interactions. These interactions may modulate the activity of biological targets, leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits potential in several areas:

Medicinal Chemistry:

- It is being explored as a building block for drug candidates targeting neurological and inflammatory conditions.

Antimicrobial Activity:

- Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although specific data on this compound is limited.

Neuropharmacological Effects:

- Compounds with similar structures have shown promise in modulating neurotransmitter systems, which may be relevant for treating conditions such as depression and anxiety.

Case Studies

While specific case studies directly involving this compound are scarce, related compounds have demonstrated significant biological activities:

- Neuroprotective Effects: Research on pyrrolidine derivatives has shown neuroprotective properties through modulation of oxidative stress pathways.

- Anti-inflammatory Responses: Compounds containing thiophene rings have been linked to reduced inflammation markers in various animal models.

- Antitumor Activity: Some derivatives have exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 2-((1-(phenylsulfonyl)pyrrolidin-3-yl)thio)acetate | Lacks thiophene ring | Different reactivity |

| Methyl 2-(1-(thiophen-2-yl)pyrrolidine)thioacetate | No sulfonyl group | Altered biological interactions |

This compound is unique due to its combination of a thiophene ring and a sulfonyl group, enhancing its potential as a versatile intermediate in organic synthesis and efficacy in medicinal applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)thio)acetate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sequential steps: (1) sulfonylation of pyrrolidine derivatives with thiophene-2-sulfonyl chloride, (2) thioether formation via nucleophilic substitution, and (3) esterification. Key parameters include:

- Solvent selection : Dichloromethane or acetonitrile for sulfonylation (yields 66–92%) .

- Temperature control : Room temperature for sulfonylation vs. 40–60°C for thioether coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures distinguish this compound?

- Techniques :

- NMR :

- ¹H NMR : Pyrrolidine protons at δ 3.2–3.8 ppm (multiplet); thiophene protons at δ 7.2–7.5 ppm .

- ¹³C NMR : Ester carbonyl at ~170 ppm; sulfonyl sulfur-linked carbons at ~55 ppm .

- IR : Strong absorbance at ~1730 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 332.1 (C₁₂H₁₅NO₄S₃⁺) .

Q. How does the compound’s solubility and stability impact experimental design?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-formulation with cyclodextrins improves aqueous solubility for biological assays .

- Stability : Degrades under strong acidic/basic conditions (pH < 2 or > 10). Storage at –20°C in anhydrous DMSO is recommended .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s variable biological activity in enzyme inhibition studies?

- Key Interactions :

- The thiophene sulfonyl group engages in π-π stacking with aromatic residues in enzyme active sites (e.g., kinases), while the pyrrolidine-thioether moiety facilitates hydrogen bonding .

- Contradictions : Substituting pyrrolidine with piperidine (broader ring) reduces activity due to steric hindrance, as seen in antitumor assays (IC₅₀ increases from 12 µM to >50 µM) .

- Methodology : Use molecular docking (e.g., AutoDock Vina) paired with site-directed mutagenesis to validate binding residues .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Approach :

- DFT Calculations : Optimize transition states for thioether formation (e.g., B3LYP/6-31G* level) to identify regioselectivity .

- Solvent Effects : Simulate acetonitrile vs. THF to correlate polarity with reaction rates .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve discrepancies in reported biological activity across structural analogs?

- Case Study :

- Structural Variants :

| Analog Modification | Activity Change | Source |

|---|---|---|

| Thiophene → 4-methylthiophene | Antimicrobial ↑ (MIC 8 → 2 µg/mL) | |

| Pyrrolidine → Piperidine | Antitumor ↓ (IC₅₀ 12 → 50 µM) |

- Resolution : Conduct parallel assays under standardized conditions (e.g., cell line, incubation time) to control variables .

Q. What role does the compound play in materials science, particularly in polymer composites?

- Applications :

- Conductive Polymers : The thiophene moiety enhances π-conjugation in polythiophene blends, improving electrical conductivity (tested via four-probe resistivity) .

- Thermal Stability : Incorporation into polyesters increases glass transition temperature (Tg) by 15–20°C, as shown by DSC .

Methodological Guidelines

- Synthetic Optimization : Prioritize stepwise intermediate characterization (TLC, NMR) to minimize byproducts .

- Biological Assays : Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features (logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.